Hafnium ethoxide

Sol-Gel Processing Thin Film Uniformity HfO₂ Dielectrics

Hafnium ethoxide (Hf(OEt)₄) delivers quantifiably lower hydrolytic sensitivity (Level 7) than highly reactive amide or halide precursors, reducing moisture-induced defects in ALD‑grown HfO₂ high‑κ dielectrics. Its well‑characterized thermal decomposition (200–375°C) and vaporization enthalpy (79.1 kJ/mol) enable a wide, predictable ALD window essential for sub‑10 nm nodes. In sol‑gel coatings, it yields films with demonstrably superior homogeneity compared to hafnium chloride, making it the preferred choice for multi‑layer optical stacks and corrosion‑resistant barriers where uniformity directly determines performance.

Molecular Formula C8H20HfO4
Molecular Weight 358.7 g/mol
CAS No. 13428-80-3
Cat. No. B078995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium ethoxide
CAS13428-80-3
Molecular FormulaC8H20HfO4
Molecular Weight358.7 g/mol
Structural Identifiers
SMILESCC[O-].CC[O-].CC[O-].CC[O-].[Hf+4]
InChIInChI=1S/4C2H5O.Hf/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4
InChIKeyBFIMXCBKRLYJQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hafnium Ethoxide (CAS 13428-80-3) for ALD and Sol-Gel Precursor Selection


Hafnium ethoxide, also known as hafnium tetraethoxide, is a hafnium alkoxide precursor (chemical formula: Hf(OC₂H₅)₄) primarily employed in the deposition of hafnium oxide (HfO₂) thin films [1]. Its key physical properties include a melting point of 178–180°C and a boiling point of 180–200°C at 13 mmHg [1]. This compound is widely utilized in atomic layer deposition (ALD) and sol-gel processes for the fabrication of high-κ dielectric layers in advanced semiconductor devices, as well as in the synthesis of refractory coatings and nanostructured materials .

Why Hafnium Ethoxide Cannot Be Arbitrarily Substituted by Other Hafnium Precursors


Hafnium alkoxides, amides, and halides each exhibit distinct chemistries that directly impact film quality, process window, and purity. Generic substitution without considering these differences can lead to significant performance deviations. For instance, hafnium ethoxide offers a quantifiably lower hydrolytic sensitivity (classified as level 7: reacts slowly with moisture/water) compared to many highly reactive amide precursors . Furthermore, its thermal decomposition pathway, characterized by a vaporization enthalpy of 79.1 kJ/mol and a specific mass loss profile between 200–375°C, dictates its suitability for ALD and CVD processes, setting it apart from hafnium chloride or hafnium tert-butoxide [1][2]. Direct comparative studies in sol-gel processing have confirmed that films derived from hafnium ethoxide exhibit superior homogeneity and uniformity compared to those from hafnium chloride [3].

Quantitative Differentiation Guide: Hafnium Ethoxide vs. Key Comparators


Enhanced Film Uniformity and Thickness Control in Sol-Gel Processing vs. Hafnium Chloride

In a direct sol-gel comparative study, films derived from hafnium ethoxide were demonstrated to be homogeneous and uniform in thickness, in contrast to those derived from hafnium chloride, which were found to be thicker and less uniform in thickness [1]. This directly correlates the choice of precursor to a quantifiable metric of film quality (uniformity vs. non-uniformity).

Sol-Gel Processing Thin Film Uniformity HfO₂ Dielectrics

Predictable Thermal Decomposition Pathway vs. Hafnium Amides

Thermogravimetric analysis coupled with mass spectroscopy (TG-DTG-DSC-MS) of hafnium ethoxide reveals that the loss of ethoxy groups occurs in a specific temperature window of 200–375°C [1][2]. The vaporization enthalpy for hafnium ethoxide is reported as 79.1 kJ/mol [3]. This quantifiable thermal behavior allows for precise process optimization, in contrast to hafnium amides (e.g., TDMAH, TEMAH), which are generally noted for their lower thermal stability and higher reactivity, requiring different handling and process conditions [4].

Atomic Layer Deposition Precursor Chemistry Thermal Stability

Controlled Hydrolytic Sensitivity vs. Highly Reactive Amide Precursors

Hafnium ethoxide is characterized by a hydrolytic sensitivity rating of 7, indicating it reacts slowly with moisture/water . This quantifiable metric allows for a defined handling and storage protocol. In contrast, hafnium amides (e.g., TDMAH, TEMAH) are known for their significantly higher reactivity, making them more challenging to handle and prone to premature reaction in the presence of trace moisture, which can lead to particle formation and process instability [1].

Precursor Handling Moisture Sensitivity Process Stability

Achievable Precursor Purity (≥99.997%) via Electrochemical Synthesis

A study on the electrochemical synthesis of hafnium ethoxide demonstrated that the final product purity can exceed 99.997% [1]. This level of purity is critical for semiconductor applications where trace metallic impurities can severely degrade device performance. While high-purity synthesis methods exist for other precursors, this study provides a specific, quantifiable benchmark for hafnium ethoxide achievable through a waste-free electrochemical process, offering a potential advantage over conventional synthesis routes for other precursors that may require more extensive purification steps to reach comparable purity levels.

Precursor Purity Electrochemical Synthesis Quality Control

Validated Application Scenarios for Hafnium Ethoxide Based on Quantitative Evidence


High-k Gate Dielectric Fabrication via ALD for Advanced CMOS Devices

Given its well-characterized thermal decomposition profile (ligand loss at 200-375°C) and quantifiable vaporization enthalpy (79.1 kJ/mol), hafnium ethoxide is a suitable precursor for ALD processes aimed at depositing HfO₂ high-k gate dielectrics [1][2]. The predictable thermal behavior allows for precise control over the ALD window, ensuring conformal and uniform film growth required for sub-10 nm semiconductor nodes.

Sol-Gel Deposition of Uniform HfO₂ Thin Films for Optical Coatings

The demonstrated ability of hafnium ethoxide to yield homogeneous and uniform thin films via sol-gel processing, as opposed to the non-uniform films from hafnium chloride, makes it a preferred choice for optical and protective coating applications [3]. This is particularly relevant for multi-layer optical stacks and corrosion-resistant barriers where film uniformity is directly linked to performance and durability.

High-Purity Precursor Sourcing for Contamination-Sensitive Semiconductor Processes

For semiconductor fabrication processes where trace metal and halide contamination must be minimized, the reported achievable purity of ≥99.997% for hafnium ethoxide via electrochemical synthesis provides a verifiable procurement target [4]. This level of purity supports the stringent material specifications required for next-generation memory and logic devices, reducing the risk of device failure from impurity-induced defects.

Refractory Hafnia Coating Synthesis with Defined Hydrolytic Sensitivity

The quantifiable hydrolytic sensitivity (Level 7: reacts slowly with moisture/water) makes hafnium ethoxide a more manageable precursor for synthesizing refractory hafnia coatings compared to highly reactive alternatives . This characteristic simplifies process design and handling in industrial coating applications, where ambient moisture exposure is a concern, and contributes to improved process repeatability and safety.

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